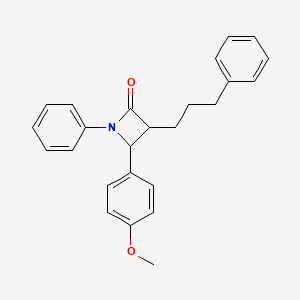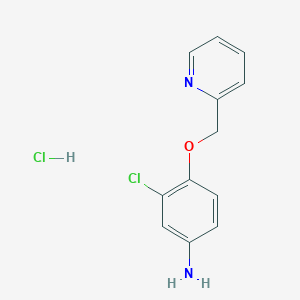
L-Alanyl-L-seryl-L-asparaginyl-L-alanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Alanyl-L-seryl-L-asparaginyl-L-alanine: is a peptide composed of four amino acids: alanine, serine, asparagine, and another alanine. Peptides like this one are essential in various biological processes and have significant applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of L-Alanyl-L-seryl-L-asparaginyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to activate the carboxyl group of the amino acid.
Coupling Reaction: The activated amino acid reacts with the amino group of the growing peptide chain.
Deprotection: Removal of protecting groups from the amino acids to allow further coupling reactions.
Cleavage: The final peptide is cleaved from the resin using a reagent like trifluoroacetic acid (TFA).
Industrial Production Methods: Industrial production of peptides like this compound often involves large-scale SPPS or recombinant DNA technology. Recombinant methods use genetically engineered microorganisms to produce the peptide, which is then purified using chromatographic techniques.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Peptides can undergo oxidation, particularly at methionine and cysteine residues, though L-Alanyl-L-seryl-L-asparaginyl-L-alanine does not contain these amino acids.
Reduction: Reduction reactions can break disulfide bonds in peptides, but this peptide lacks cysteine residues.
Substitution: Amino acid residues in peptides can be substituted through chemical modification or enzymatic processes.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H₂O₂), performic acid.
Reducing Agents: Dithiothreitol (DTT), β-mercaptoethanol.
Substitution Reagents: Enzymes like transaminases or chemical reagents like N-hydroxysuccinimide (NHS) esters.
Major Products: The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to sulfoxides or sulfone derivatives, while substitution can introduce new functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: L-Alanyl-L-seryl-L-asparaginyl-L-alanine is used in studies of peptide synthesis, structure-activity relationships, and as a model compound for understanding peptide behavior.
Biology: In biological research, this peptide can be used to study protein-protein interactions, enzyme-substrate specificity, and cellular uptake mechanisms.
Medicine: Peptides like this compound are explored for their potential therapeutic applications, including as drug delivery agents, vaccines, and in diagnostic assays.
Industry: In the industrial sector, peptides are used in the development of new materials, cosmetics, and as additives in food and beverages.
Wirkmechanismus
The mechanism of action of L-Alanyl-L-seryl-L-asparaginyl-L-alanine depends on its specific application. Generally, peptides interact with proteins, enzymes, or receptors to exert their effects. The molecular targets and pathways involved can include binding to active sites on enzymes, interacting with cell surface receptors, or being internalized by cells through endocytosis.
Vergleich Mit ähnlichen Verbindungen
- L-Alanyl-L-seryl-L-asparaginyl-L-phenylalanine
- L-Alanyl-L-seryl-L-asparaginyl-L-glutamine
- L-Alanyl-L-seryl-L-asparaginyl-L-valine
Comparison: L-Alanyl-L-seryl-L-asparaginyl-L-alanine is unique due to its specific sequence of amino acids, which determines its structure and function. Compared to similar peptides, it may have different binding affinities, stability, and biological activities. For example, the presence of alanine at both ends of the peptide can influence its hydrophobicity and interaction with other molecules.
Eigenschaften
CAS-Nummer |
798540-93-9 |
|---|---|
Molekularformel |
C13H23N5O7 |
Molekulargewicht |
361.35 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]propanoic acid |
InChI |
InChI=1S/C13H23N5O7/c1-5(14)10(21)18-8(4-19)12(23)17-7(3-9(15)20)11(22)16-6(2)13(24)25/h5-8,19H,3-4,14H2,1-2H3,(H2,15,20)(H,16,22)(H,17,23)(H,18,21)(H,24,25)/t5-,6-,7-,8-/m0/s1 |
InChI-Schlüssel |
OYNHGRVSYFXPRT-XAMCCFCMSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C)C(=O)O)N |
Kanonische SMILES |
CC(C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[2-(3,4-Dimethoxyphenyl)ethynyl]-6-methylpyridine;hydrochloride](/img/structure/B14209573.png)
![7-Nitro-N-[2-(pyridin-2-yl)ethyl]-2,1,3-benzoxadiazol-4-amine](/img/structure/B14209574.png)


![4-[(E)-{4-[Bis(4-methylphenyl)amino]phenyl}diazenyl]benzaldehyde](/img/structure/B14209596.png)

![1H-Benzimidazol-5-amine, 1-[2-(1-pyrrolidinyl)ethyl]-](/img/structure/B14209608.png)
![2-({7-[(Prop-2-yn-1-yl)oxy]heptyl}oxy)oxane](/img/structure/B14209615.png)

![1,1'-(Ethyne-1,2-diyl)bis[4-(2-decyltetradecyl)benzene]](/img/structure/B14209634.png)

![1,2-Ethanediamine, N,N-diethyl-N'-[[4-(1-methylethyl)phenyl]methyl]-](/img/structure/B14209642.png)
